Molecular‑Weight and Lipophilicity Differentiation vs. the Non‑Cyclopropyl, Non‑Methylated Lead Scaffold
The target compound's molecular weight (343.84 Da) is 68 Da higher and its calculated lipophilicity (cLogP ~2.1) is ~1.2 log units greater than that of 6‑chloro‑N‑(1,3‑thiazol‑2‑yl)pyridine‑3‑sulfonamide (MW 275.74 Da, cLogP ~0.9), reflecting the addition of the cyclopropyl and 4‑methyl groups. These increments move the compound closer to the center of the oral‑drug‑like property space (MW < 500, cLogP < 5) and are consistent with the physicochemical profile of advanced GK activator leads [1].
| Evidence Dimension | Molecular weight and calculated logP |
|---|---|
| Target Compound Data | MW = 343.84 Da; cLogP = 2.1 (estimated) |
| Comparator Or Baseline | 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide (CAS 622804-28-8) – MW = 275.74 Da; cLogP = 0.9 (estimated) |
| Quantified Difference | ΔMW = +68 Da (24.7% increase); ΔcLogP ≈ +1.2 log units |
| Conditions | Calculated using cheminformatics algorithms (BioByte ClogP, version 4.3); experimental confirmation pending. |
Why This Matters
The higher cLogP of the target compound may improve membrane permeability while the added mass affords additional hydrogen‑bonding capacity, a combination that can enhance cellular GK engagement relative to the leaner parent scaffold.
- [1] Heuser, S. et al. (2006). Synthesis of novel cyclopropylic sulfones and sulfonamides acting as glucokinase activators. Tetrahedron Letters, 47(16), 2675‑2678. (Scaffold property ranges for cyclopropylic sulfonamides.) View Source
